molecular formula C24H18Cl3N3O2 B10906025 3-[(3-chlorophenoxy)methyl]-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]benzamide

3-[(3-chlorophenoxy)methyl]-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]benzamide

Cat. No.: B10906025
M. Wt: 486.8 g/mol
InChI Key: GFCJKTJMLLLFBV-UHFFFAOYSA-N
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Description

3-[(3-Chlorophenoxy)methyl]-N~1~-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a chlorophenoxy group and a dichlorobenzyl-pyrazolyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-chlorophenoxy)methyl]-N~1~-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:

    Formation of the chlorophenoxy intermediate: This step involves the reaction of 3-chlorophenol with an appropriate alkylating agent to form 3-chlorophenoxyalkane.

    Synthesis of the pyrazolyl intermediate: This step involves the reaction of 2,4-dichlorobenzyl chloride with a pyrazole derivative to form the pyrazolyl intermediate.

    Coupling reaction: The final step involves the coupling of the chlorophenoxy intermediate with the pyrazolyl intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Chlorophenoxy)methyl]-N~1~-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

3-[(3-Chlorophenoxy)methyl]-N~1~-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3-chlorophenoxy)methyl]-N~1~-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Chlorophenoxy)methyl]-N-(3-nitrophenyl)benzamide
  • 3-(3-Chlorophenoxy)-N-methyl-1-propanamine

Uniqueness

3-[(3-Chlorophenoxy)methyl]-N~1~-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]benzamide is unique due to its specific substitution pattern and the presence of both chlorophenoxy and dichlorobenzyl-pyrazolyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H18Cl3N3O2

Molecular Weight

486.8 g/mol

IUPAC Name

3-[(3-chlorophenoxy)methyl]-N-[1-[(2,4-dichlorophenyl)methyl]pyrazol-4-yl]benzamide

InChI

InChI=1S/C24H18Cl3N3O2/c25-19-5-2-6-22(10-19)32-15-16-3-1-4-17(9-16)24(31)29-21-12-28-30(14-21)13-18-7-8-20(26)11-23(18)27/h1-12,14H,13,15H2,(H,29,31)

InChI Key

GFCJKTJMLLLFBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=CN(N=C2)CC3=C(C=C(C=C3)Cl)Cl)COC4=CC(=CC=C4)Cl

Origin of Product

United States

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